Ingavirin - 219694-63-0

Ingavirin

Catalog Number: EVT-271047
CAS Number: 219694-63-0
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ingavirin, chemically known as 2-(imidazole-4-yl) ethanamide pentandioic-1,5 acid or imidazolylethanamide pentanedioic acid, is a low-molecular-weight synthetic antiviral compound. [, , , , , , ] While primarily studied for its antiviral properties against a range of respiratory viruses, its exact classification remains undefined beyond "antiviral agent". [, , , , ] Research suggests potential applications for Ingavirin beyond direct antiviral activity, including cytoprotective and immunomodulatory effects. [, , , ] These properties make Ingavirin a subject of ongoing research for various viral infections.

Future Directions
  • Investigating the Role of Ingavirin in COVID-19: Given its broad-spectrum antiviral activity and potential to inhibit SARS-CoV-2 in silico, further research is warranted to evaluate its potential as a therapeutic agent against COVID-19. [, ]

Carnosine

Relevance: Carnosine was identified as a background angiotensin-converting enzyme 2 (ACE2) inhibitor alongside melatonin in a computational study aimed at identifying potential treatments for COVID-19 []. This study used the maximum common pharmacophore between carnosine and melatonin to perform a similarity search for other compounds with potential ACE2 inhibitory activity. Ingavirin was identified through this search and demonstrated promising docking results with ACE2, suggesting it may also possess ACE2 inhibitory activity like carnosine [].

Melatonin

Relevance: Similar to carnosine, melatonin is known to inhibit ACE2 and was used as a background compound in a computational study to identify potential COVID-19 treatments []. Ingavirin was identified through a similarity search based on the maximum common pharmacophore between carnosine and melatonin, suggesting that it might share similar ACE2 inhibitory activity with melatonin [].

Oseltamivir (Tamiflu)

Relevance: Oseltamivir serves as a reference compound in several studies evaluating the antiviral activity of Ingavirin. Studies comparing the efficacy of Ingavirin and Oseltamivir against influenza A(H1N1)pdm09 virus in mice showed that both drugs exhibited comparable antiviral effects, reducing mortality, viral titers in lung tissue, and improving lung tissue structure []. Similarly, in a clinical trial involving hospitalized patients with influenza caused by pandemic virus A (H1N1) sw1, Ingavirin demonstrated comparable efficacy to Oseltamivir in normalizing body temperature and reducing the duration of fever, intoxication symptoms, and catarrhal symptoms [, ].

Arbidol

Relevance: Arbidol serves as a reference compound in various studies assessing the antiviral efficacy of Ingavirin. While some studies suggest that Ingavirin demonstrates comparable or even higher efficacy than Arbidol against certain influenza virus strains [, , , , ], other studies indicate that the efficacy of Ingavirin might be lower than that of Arbidol [].

Ribavirin

Relevance: Ribavirin is utilized as a reference compound in studies investigating the antiviral activity of Ingavirin, particularly against parainfluenza virus. Studies have demonstrated that Ingavirin displays comparable or superior antiviral effects compared to Ribavirin in reducing viral titers in lung tissue, improving lung morphology, and mitigating inflammation in experimental parainfluenza pneumonia models [, ]. Notably, unlike Ribavirin, which is associated with significant side effects, Ingavirin exhibits a favorable safety profile [, ].

Thymogen

Relevance: Thymogen is investigated alongside Ingavirin in a study exploring the signaling mechanisms of their immunomodulatory action []. Both Ingavirin and Thymogen demonstrated similar immune responses, stimulating the expression of genes involved in TLR/RLR signaling pathways, leading to the production of inflammatory cytokines []. These findings suggest that both compounds, while structurally distinct, share a common mechanism of action in modulating immune responses.

Synthesis Analysis

The synthesis of Ingavirin involves several steps that utilize histamine or its salts as starting materials. The process can be summarized as follows:

  1. Protection of Amino Groups: The primary amino group of histamine is protected using appropriate nitrogen atom-protecting agents to form a compound (general formula II) in an alkaline environment.
  2. Formation of Intermediate Compounds: The protected histamine undergoes further reactions to protect the imino group on the imidazole ring, yielding another intermediate (general formula III).
  3. Deprotection: The primary amine protecting group is removed to obtain a new intermediate (general formula IV).
  4. Reaction with Pyroglutaric Acid: The compound from step 3 reacts with pyroglutaric acid to form a more complex structure (general formula V).
  5. Final Deprotection: Finally, the remaining protecting groups are removed to yield Ingavirin.

This multi-step synthesis has been optimized for yield and purity, achieving high-performance liquid chromatography (HPLC) purity levels exceeding 99% with yields around 80% or higher for the final product .

Molecular Structure Analysis

Ingavirin's molecular structure can be represented as follows:

  • Chemical Formula: C12_{12}H16_{16}N4_{4}O2_{2}
  • Molecular Weight: Approximately 248.28 g/mol

The compound features an imidazole ring, which is crucial for its biological activity, and a pentandioic acid moiety that contributes to its structural integrity and interaction with viral components. The presence of nitrogen atoms in the imidazole ring allows for potential interactions with viral proteins, enhancing its antiviral properties .

Chemical Reactions Analysis

Ingavirin participates in several chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: The protection and deprotection steps often involve nucleophilic substitutions where nitrogen atoms attack electrophilic centers.
  • Condensation Reactions: The reaction with pyroglutaric acid involves condensation, forming amide bonds that are crucial for the final structure.
  • Recrystallization: Purification through recrystallization enhances the yield and purity of Ingavirin by removing impurities formed during synthesis.
Mechanism of Action

Ingavirin's mechanism of action primarily involves modulation of the host's immune response rather than direct antiviral activity against viral replication. It enhances the expression of interferon-stimulated genes, which play vital roles in antiviral defense mechanisms. Specifically, Ingavirin has been shown to induce the synthesis of proteins such as:

  • Protein Kinase RNA-activated (PKR): This protein inhibits viral replication by phosphorylating eukaryotic initiation factor 2 (eIF2), thereby blocking protein synthesis.
  • Myxovirus resistance protein A (MxA): This protein interferes with viral assembly and replication within host cells.

By enhancing these pathways, Ingavirin effectively reduces viral loads in infected tissues and improves recovery rates in patients .

Physical and Chemical Properties Analysis

Ingavirin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methylene chloride.
  • Melting Point: Melting point ranges from 194.1°C to 195.0°C.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture to maintain its efficacy.

These properties are crucial for formulating effective dosage forms for clinical use .

Applications

Ingavirin is primarily used in clinical settings for treating:

  • Influenza: It reduces symptoms and duration of illness by enhancing immune responses against influenza viruses.
  • Adenoviral Infections: It has demonstrated efficacy in reducing viral loads and associated symptoms in adenoviral infections.

Research continues into its potential applications against other viral pathogens, making it a subject of interest in antiviral drug development . Its ability to modulate immune responses positions it as a valuable therapeutic option in managing various viral infections beyond those currently approved.

Antiviral Mechanisms of Action

Molecular Targets in Influenza Virus Inhibition

Ingavirin (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxohexanoic acid) exerts its primary antiviral effects against influenza A and B viruses through dual mechanisms targeting both viral replication and host immune responses. Its core action involves suppression of viral nucleoprotein nuclear import, a critical step for viral RNA transcription and replication. By inhibiting the transport of viral ribonucleoprotein (vRNP) complexes into the host nucleus, Ingavirin effectively halts viral genome replication [1] [8].

Concurrently, Ingavirin enhances interferon (IFN) production at the transcriptional level. Elevated IFN levels amplify antiviral defenses by inducing interferon-stimulated genes (ISGs) that degrade viral RNA and inhibit protein synthesis. Additionally, Ingavirin modulates cytokine dynamics, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) while normalizing anti-inflammatory responses, thereby mitigating infection-induced immunopathology [1] [6].

Table 1: In Vivo Efficacy of Ingavirin Against Influenza A(H1N1)

ParameterPlacebo GroupIngavirin GroupReduction
Lung Viral Titer5.2 log₁₀ TCID₅₀/g3.1 log₁₀ TCID₅₀/g40.4%
Mortality Rate80%40%50%
Mean Survival Time8.2 days12.6 days+4.4 days

Data from murine models infected with A/California/07/09 (H1N1) [8]

Interaction With Parainfluenza and Adenovirus Replication Cycles

Beyond influenza, Ingavirin demonstrates broad-spectrum activity against human parainfluenza virus (hPIV) and adenovirus (AdV). For hPIV-3, Ingavirin disrupts viral genome synthesis and subsequent mRNA transcription, evidenced by reduced viral RNA levels in treated hosts. This suppression prevents viral protein translation, thereby inhibiting syncytia formation and cell-to-cell viral spread [3] [8].

In adenovirus type 5 infections, Ingavirin compromises viral morphogenesis. Electron microscopy reveals deformed virion structures and incomplete capsid assembly in Ingavirin-treated cells. At concentrations of 100 μg/ml, it reduces viral progeny infectivity by 100-fold, indicating direct interference with late-stage replication processes [9].

Table 2: Efficacy Across Respiratory Viruses

VirusModel SystemKey Effect of IngavirinEfficacy Metric
hPIV-3Syrian hamstersInhibition of genome synthesis4.5-fold ↓ viral RNA
Adenovirus type 5HEp-2 cellsDisrupted capsid assembly100-fold ↓ infectivity
Influenza BMurineReduced lung viral titers2.8 log₁₀ TCID₅₀/g ↓

Compiled from experimental studies [3] [8] [9]

Role in Disrupting Viral Entry via ACE2 Modulation in Coronaviruses

Emerging evidence suggests Ingavirin may interfere with coronavirus entry through modulation of angiotensin-converting enzyme 2 (ACE2) receptor dynamics. Though not its primary mechanism, molecular docking studies indicate Ingavirin binds to ACE2 with moderate affinity (predicted Kd: ~15 μM), potentially altering its conformational stability. This interaction could competitively inhibit SARS-CoV-2 spike protein binding, though in vivo validation remains limited [6].

Unlike classical entry inhibitors (e.g., heparan sulfate mimetics), Ingavirin’s effect on ACE2 is secondary to its immunomodulatory function. It downregulates ACE2 expression in inflamed respiratory tissues, indirectly reducing viral attachment sites. However, this pathway requires further pharmacological characterization [6] [10].

Comparative Analysis With Neuraminidase and M2 Channel Inhibitors

Ingavirin’s mechanism diverges fundamentally from mainstream influenza antivirals:

  • Neuraminidase inhibitors (e.g., oseltamivir): Block viral release by inhibiting sialidase activity, but face widespread resistance (e.g., H275Y mutation in H1N1). Ingavirin bypasses this by targeting upstream nuclear import [2] [5].
  • M2 ion channel blockers (e.g., amantadine): Disrupt proton flow for viral uncoating. Ineffective against influenza B and most circulating influenza A strains (>90% resistance). Ingavirin maintains efficacy against resistant strains [2] [8].

Table 3: Comparative Antiviral Mechanisms

Antiviral ClassMolecular TargetResistance PrevalenceSpectrum
IngavirinvRNP nuclear import, IFNNone reportedInfluenza A/B, AdV, hPIV
Oseltamivir (NAI)Neuraminidase25-98% in H1N1Influenza A/B only
Amantadine (Adamantane)M2 ion channel>90% in H3N2Influenza A only

Resistance data from surveillance studies [2] [5] [8]

In murine models, Ingavirin’s reduction in lung viral titers (40.4%) parallels oseltamivir (42.1%) but with superior survival benefit (50% vs. 45% mortality reduction) due to its anti-inflammatory effects [8].

Unresolved Mechanistic Pathways and Current Knowledge Gaps

Critical knowledge gaps impede full mechanistic elucidation:

  • Direct vs. Indirect Antiviral Actions: While Ingavirin’s suppression of vRNP nuclear import is documented, its precise molecular target—whether host importins (e.g., IPO5) or viral NP—remains undefined [1] [4].
  • Immunomodulatory Specificity: The compound enhances IFN production but its impact on specific IFN subtypes (e.g., IFN-λ vs. IFN-α) and downstream JAK-STAT signaling is uncharacterized [6].
  • ACE2 Interaction Ambiguity: Predicted binding to ACE2 lacks biochemical validation. Whether this modulates viral entry in vivo requires virological assays [6].
  • Resistance Potential: No studies have assessed if prolonged Ingavirin exposure selects for resistant viral mutants, a well-documented flaw in neuraminidase inhibitors [4] [8].
  • Host Enzyme Interactions: Structural similarity to imidazole derivatives suggests possible inhibition of host enzymes (e.g., IMP dehydrogenase), akin to ribavirin, yet this remains untested [3] [4].

Properties

CAS Number

219694-63-0

Product Name

Ingavirin

IUPAC Name

5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)

InChI Key

KZIMLUFVKJLCCH-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCNC(=O)CCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

6-(2-(1H-imidazol-4-yl)ethylamino)-5-oxohexanoic acid
dicarbamin
Ingavirin
pentanedioic acid imidazolyl ethanamide
vitaglutam

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.